

Application Note: Quantification of Adenosylcobalamin in Biological Matrices using LC-MS/MS

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Compound of Interest

Compound Name: Adenosylcobalamin (Standard)

Cat. No.: B15557631

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Abstract

This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the detection and quantification of adenosylcobalamin (AdoCbl), a biologically active form of Vitamin B12. The protocol is applicable to various biological matrices and is crucial for research in metabolism, drug development, and nutritional science. The method demonstrates high selectivity and sensitivity, enabling accurate measurement of adenosylcobalamin levels.

Introduction

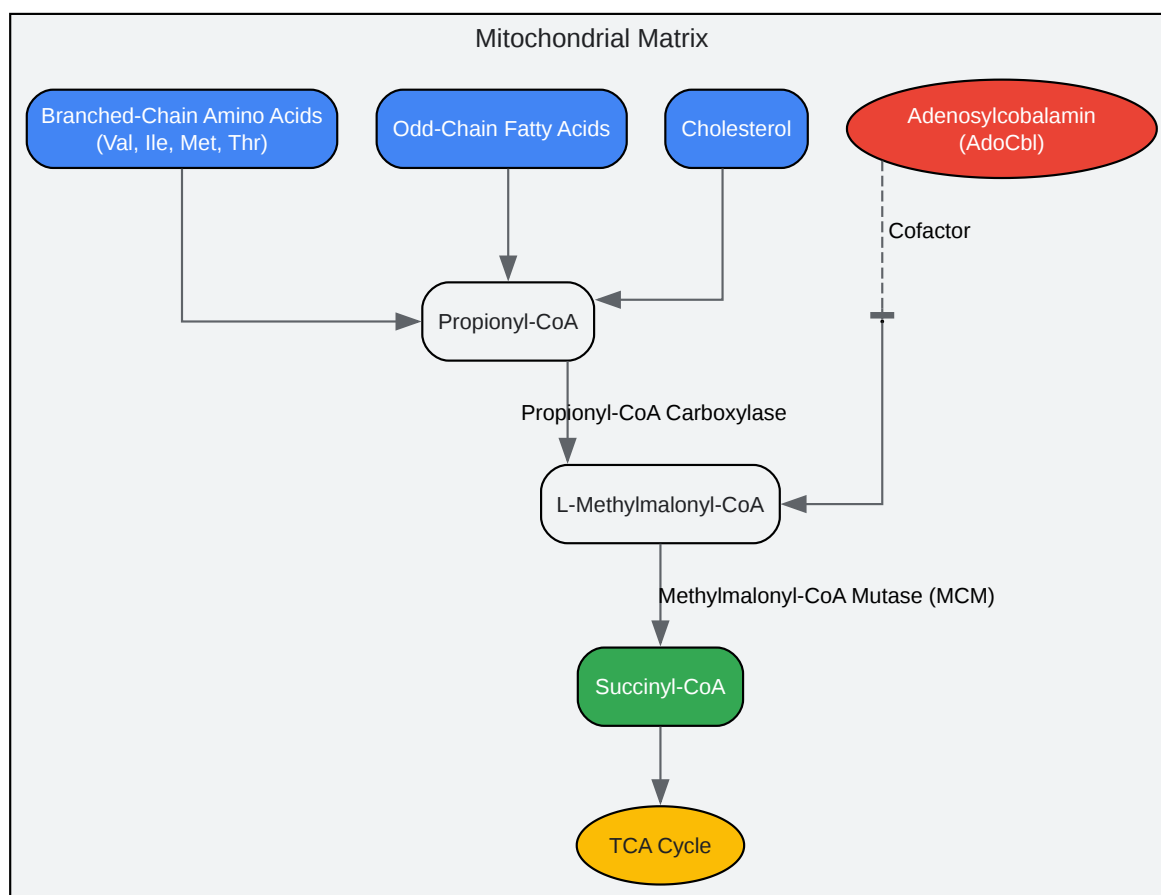
Adenosylcobalamin, or coenzyme B12, is an essential cofactor for key enzymatic reactions in mammalian metabolism.^{[1][2]} It is a complex organometallic compound that is only synthesized by certain bacteria and archaea.^[1] In humans, adenosylcobalamin is a critical cofactor for the mitochondrial enzyme methylmalonyl-CoA mutase (MCM).^{[1][3][4]} This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, a vital step in the catabolism of

branched-chain amino acids, odd-chain fatty acids, and cholesterol.[1] Deficiency in adenosylcobalamin or impaired MCM activity leads to the accumulation of methylmalonic acid, resulting in the serious metabolic disorder known as methylmalonic acidemia.[3][5]

Given its central role in metabolism, the accurate quantification of adenosylcobalamin in biological samples is of significant interest. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its high sensitivity, specificity, and ability to distinguish between different forms of cobalamin.[6][7][8] This application note provides a comprehensive protocol for the extraction and quantification of adenosylcobalamin using LC-MS/MS.

Adenosylcobalamin Metabolism and Signaling Pathway

Adenosylcobalamin's primary role in humans is as a cofactor for methylmalonyl-CoA mutase. The catalytic cycle involves the homolytic cleavage of the cobalt-carbon bond of adenosylcobalamin, generating a highly reactive 5'-deoxyadenosyl radical. This radical initiates the rearrangement of L-methylmalonyl-CoA to succinyl-CoA.



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Figure 1: Role of Adenosylcobalamin in the Methylmalonyl-CoA Mutase Pathway.

Experimental Protocols

This section provides a detailed methodology for the analysis of adenosylcobalamin in biological samples.

Sample Preparation

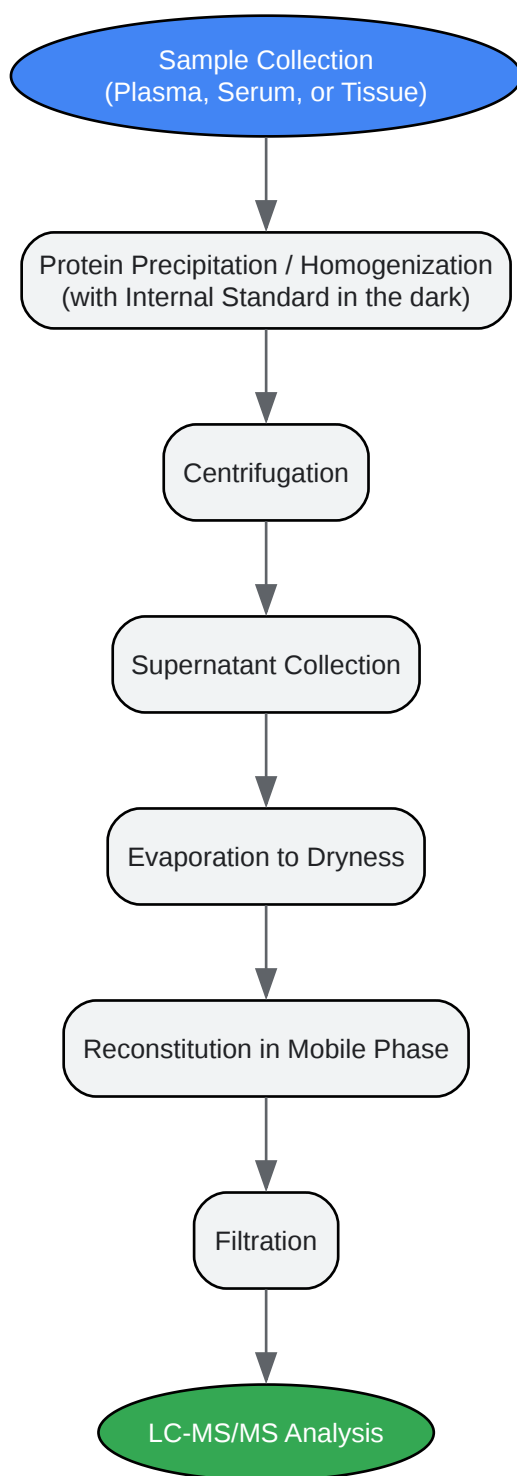
It is critical to protect samples from light during all stages of preparation, as adenosylcobalamin is light-sensitive.[6]

For Plasma/Serum Samples:

- **Protein Precipitation:** To 100 μL of plasma or serum, add 300 μL of ice-cold methanol containing an appropriate internal standard (e.g., ^{13}C -labeled cyanocobalamin).
- **Vortex:** Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
- **Centrifugation:** Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
- **Supernatant Collection:** Carefully transfer the supernatant to a new microcentrifuge tube.
- **Evaporation:** Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
- **Reconstitution:** Reconstitute the dried extract in 100 μL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
- **Filtration:** Filter the reconstituted sample through a 0.22 μm syringe filter into an LC vial.

For Tissue Samples:

- **Homogenization:** Homogenize approximately 50 mg of frozen tissue in 500 μL of ice-cold extraction buffer (e.g., 50% acetonitrile, 1% acetic acid, 0.1% ascorbic acid) containing an internal standard.[\[1\]](#)
- **Incubation and Deproteination:** Incubate the homogenate at 50°C for 15 minutes, then cool on ice. Add 100 μL of cold acetonitrile for further deproteination.[\[1\]](#)
- **Centrifugation:** Centrifuge at 2000 x g for 15 minutes.[\[1\]](#)
- **Supernatant Transfer:** Transfer the clear supernatant to a new tube.[\[1\]](#)
- **Evaporation and Reconstitution:** Proceed with steps 5-7 from the plasma/serum protocol.



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Figure 2: General Experimental Workflow for Adenosylcobalamin Analysis.

Liquid Chromatography

- LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
- Column: A reversed-phase C18 column (e.g., Synergi Fusion-RP, 100 x 2.0 mm, 2.5 μ m) is commonly used.^{[3][9]}
- Mobile Phase A: 0.1% Formic acid in water.
- Mobile Phase B: 0.1% Formic acid in acetonitrile.
- Gradient: A typical gradient would be:
 - 0-1 min: 5% B
 - 1-8 min: Linear ramp to 95% B
 - 8-10 min: Hold at 95% B
 - 10-10.1 min: Return to 5% B
 - 10.1-15 min: Re-equilibration at 5% B
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 10 μ L.

Mass Spectrometry

- Mass Spectrometer: A triple quadrupole mass spectrometer.
- Ionization Source: Electrospray ionization (ESI) in positive mode.
- Ion Source Parameters:
 - IonSpray Voltage: 5500 V
 - Temperature: 500°C

- Curtain Gas: 30 psi
- Nebulizer Gas (GS1): 50 psi
- Heater Gas (GS2): 50 psi
- Detection Mode: Multiple Reaction Monitoring (MRM).

Quantitative Data Summary

The following table summarizes typical quantitative parameters for the LC-MS/MS analysis of adenosylcobalamin from various studies.

Parameter	Adenosylcobalamin	Reference
Precursor Ion (m/z)	1579.7	[10]
Product Ion 1 (m/z)	1344.6	
Product Ion 2 (m/z)	313.1	
Collision Energy (eV)	30-40	[11]
Linear Range	0.05 - 5 ng/mL	[11]
Limit of Detection (LOD)	~0.01 ng/mL	[6][11]
Limit of Quantitation (LOQ)	0.05 ng/mL	[11]
Linearity (R ²)	> 0.99	[7]

Conclusion

The described LC-MS/MS method provides a reliable and sensitive approach for the quantification of adenosylcobalamin in biological matrices. This protocol, with its detailed steps for sample preparation, chromatography, and mass spectrometry, serves as a valuable resource for researchers in various scientific disciplines. The high sensitivity and specificity of this method are essential for accurately assessing the status of this vital coenzyme in health and disease.

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